molecular formula C16H24N4OS B5650917 2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide

2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide

Cat. No. B5650917
M. Wt: 320.5 g/mol
InChI Key: JVQCBVKDEVEGNA-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, similar to antipyrine-like compounds. Its structure and properties relate to the broader family of pyrazole derivatives, which have been extensively studied for various biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of appropriate precursors with a focus on achieving specific substituents on the pyrazole ring. These processes are typically characterized by good yields and are complemented by spectroscopic characterization (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These methods provide insights into intermolecular interactions, crystal packing, and the energetic relevance of bonding interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, forming structures stabilized by hydrogen bonds and other interactions. The reactivity is influenced by substituents on the pyrazole ring and the overall molecular framework (Martins et al., 2002).

Physical Properties Analysis

The physical properties, including stability and crystallization behavior, are often determined through methods like single crystal X-ray diffraction and thermogravimetric analysis. These studies provide information on crystal systems, space groups, and thermal stability (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as electronic structures and interaction energies, are analyzed using computational methods like DFT. These analyses reveal insights into the electronic configuration and potential reactivity of the compound (Girreser et al., 2016).

properties

IUPAC Name

N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-11(2)15-18-12(3)14(22-15)16(21)19(4)8-6-7-13-9-17-20(5)10-13/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQCBVKDEVEGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)N(C)CCCC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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